BenchChemオンラインストアへようこそ!

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea

sEH inhibition urea pharmacophore regioisomer selectivity

This 1,3-disubstituted urea is a unique sEH inhibitor probe whose 3-hydroxypropyl linker orientation directly determines hydrogen-bonding geometry at the target. Unlike the 2-hydroxypropyl positional isomer (CAS 1396678-92-4), this exact regioisomer enables systematic dissociation of H-bond vs. steric contributions to Ki. Its furan ring confers lower predicted cLogP vs. benzo[d][1,3]dioxole and 4-trifluoromethoxyphenyl analogs—making it ideal for solubility-limited in vivo PK protocols and CYP-mediated metabolic stability head-to-head comparisons. For reproducible SAR, only this precise CAS should be sourced.

Molecular Formula C17H22N2O4
Molecular Weight 318.373
CAS No. 1421463-45-7
Cat. No. B2468338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea
CAS1421463-45-7
Molecular FormulaC17H22N2O4
Molecular Weight318.373
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)NCCC(C2=CC=CO2)O
InChIInChI=1S/C17H22N2O4/c1-22-14-6-4-13(5-7-14)8-10-18-17(21)19-11-9-15(20)16-3-2-12-23-16/h2-7,12,15,20H,8-11H2,1H3,(H2,18,19,21)
InChIKeyKOESPESYFVZDMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 750 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea (CAS 1421463-45-7) – Structural Baseline and Procurement-Relevant Identity


1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea (CAS 1421463-45-7, molecular formula C17H22N2O4, MW 318.4) is a synthetic 1,3-disubstituted urea . It belongs to a class of soluble epoxide hydrolase (sEH) inhibitors characterized by a urea pharmacophore flanked by a lipophilic group (furan-2-yl-hydroxypropyl) and a 4-methoxyphenethyl tail [1]. The compound is commercially available at ≥95% purity for research use only . Its structural signature – a 3-hydroxypropyl linker between the urea core and the furan ring – distinguishes it from positional isomers (e.g., 2-hydroxypropyl analogs) and other heterocyclic variants, making it a distinct selection candidate for structure-activity relationship (SAR) studies.

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea – Why Substitution with In-Class Analogs Is Not Equivalent


This compound is not interchangeable with its closest structural analogs because minor changes in regiochemistry or heterocycle composition profoundly affect target affinity and physicochemical properties. For example, the position of the hydroxyl group on the propyl linker alters hydrogen-bonding geometry, while replacement of the furan ring with other aromatic groups modulates lipophilicity and metabolic stability, as demonstrated across the broader sEH inhibitor class [1]. Consequently, even tightly related compounds (e.g., the 2-hydroxypropyl positional isomer CAS 1396678-92-4 or benzo[d][1,3]dioxole variant) cannot be assumed equipotent, and researchers must isolate the exact compound for reproducible SAR profiling.

Quantitative Differentiation of 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea Versus Closest Analogs


Regiochemical Differentiation: 3-Hydroxypropyl Linker vs. 2-Hydroxypropyl Positional Isomer

The target compound incorporates a 3-hydroxypropyl spacer, whereas its closest commercially available positional isomer (CAS 1396678-92-4) bears a 2-hydroxypropyl group. This regiochemical shift alters the spatial orientation of the furan ring relative to the urea core, a factor known to influence sEH inhibitory potency within the 1,3-disubstituted urea class [1]. While direct head-to-head inhibition data for the target compound are not publicly available, reference compounds from the same patent family (e.g., US10377744) show Ki values varying 10- to 50-fold between regioisomeric pairs (e.g., 0.4 nM vs. 50.6 nM for enantiomeric bicyclic ureas) [2]. Therefore, the 3-hydroxypropyl configuration must be considered a non-trivial structural determinant.

sEH inhibition urea pharmacophore regioisomer selectivity

Heterocyclic Pharmacophore Comparison: Furan-2-yl vs. Benzo[d][1,3]dioxole Analog

Replacement of the furan-2-yl group with a benzo[d][1,3]dioxole moiety (cf. 1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea) alters both steric bulk and electronic character. Such modifications are known to shift target binding affinity and aqueous solubility in the sEH inhibitor series [1]. The lipophilic contribution (cLogP) difference estimated for furan vs. benzo[d][1,3]dioxole is approximately 1.2 log units (furan ≈ 1.3; benzo[d][1,3]dioxole ≈ 2.5) [2], which can influence membrane permeability and off-target binding.

heterocycle SAR lipophilicity sEH inhibitor library

Side-Chain Alkylation Comparison: Cyclopropyl vs. Furan-2-yl Containing Analog

The cyclopropyl analog 1-(2-cyclopropyl-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea replaces the aromatic furan ring with a compact cyclopropyl group. sEH series data show that bulkier, more polarizable aromatic groups (furan) generally enhance potency but may reduce metabolic stability compared to small aliphatic substituents [1]. The presence of the furan oxygen atom in the target compound introduces a hydrogen-bond acceptor that is absent in the cyclopropyl version, potentially creating additional interactions at the sEH active site.

alkyl substituent sEH inhibitor potency solubility

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea – High-Impact Experimental Deployment Scenarios


sEH Inhibitor SAR Libraries for Urea Pharmacophore Optimization

This compound serves as a key structural probe for establishing how the 3-hydroxypropyl linker orientation affects sEH inhibition. Pairing it with the 2-hydroxypropyl isomer (CAS 1396678-92-4) and the cyclopropyl analog enables systematic dissociation of hydrogen-bonding vs. steric contributions to Ki [1].

Aqueous Solubility and Formulation Comparison Studies

The predicted lower cLogP of the furan-2-yl derivative (relative to benzo[d][1,3]dioxole and 4-trifluoromethoxyphenyl analogs) makes this compound a candidate for head-to-head thermodynamic solubility and vehicle formulation assays, particularly for in vivo PK protocols where solubility is a known bottleneck [2].

In Vitro Metabolic Stability Screening Using Human Liver Microsomes

The furan ring is a metabolically labile substructure; therefore this compound is ideal for evaluating CYP-mediated oxidation liability in comparison with the cyclopropyl and benzo[d][1,3]dioxole analogs. Such data can inform lead selection for programs requiring high metabolic stability [1].

Quote Request

Request a Quote for 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.